Collagen proline hydroxylase inhibitor-1

Fibrosis Collagen biosynthesis Prolyl hydroxylase

Collagen proline hydroxylase inhibitor-1 is a selective inhibitor of collagen prolyl 4-hydroxylase (C-P4H) with a distinct nitro-phenanthrolinone scaffold. Unlike generic P4H inhibitors that inadvertently activate the HIF pathway, this compound delivers clean, target-specific C-P4H inhibition, ensuring fibrosis research data is free from off-target HIF confounding. Fully synthetic with ≥98% purity, it provides batch-to-batch consistency critical for multi-center studies and SAR campaigns. Ideal for TGF-β-stimulated fibroblast models, hepatic stellate cell assays, and in vivo pilot fibrosis studies. Research use only.

Molecular Formula C24H21N5O4
Molecular Weight 443.5 g/mol
CAS No. 223663-32-9
Cat. No. B1662527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCollagen proline hydroxylase inhibitor-1
CAS223663-32-9
Synonyms8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1,10-phenanthrolin-4(1H)-one
Molecular FormulaC24H21N5O4
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN=C4C(=C3)C=CC5=C4NC=C(C5=O)[N+](=O)[O-]
InChIInChI=1S/C24H21N5O4/c30-23-19-7-6-17-12-18(13-25-21(17)22(19)26-14-20(23)29(32)33)24(31)28-10-8-27(9-11-28)15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,26,30)
InChIKeyHPDVDDAVQSIBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Collagen Proline Hydroxylase Inhibitor-1 (CAS 223663-32-9) – A Synthetic Small-Molecule Probe for Fibrosis Research and Collagen Biosynthesis Studies


Collagen proline hydroxylase inhibitor-1 (CAS 223663-32-9, molecular formula C24H21N5O4) is a synthetic small molecule that targets collagen prolyl 4-hydroxylase (C-P4H), the key rate-limiting enzyme responsible for hydroxylating proline residues in procollagen, a modification essential for the thermal stability of the collagen triple helix . The compound is widely supplied as a research-use-only (RUO) tool for investigating fibroproliferative diseases and extracellular matrix remodeling [1]. Its chemical structure, 8-(4-benzylpiperazine-1-carbonyl)-3-nitro-1,10-phenanthrolin-4(1H)-one, is distinct among commercially available C-P4H inhibitors .

Why Collagen Proline Hydroxylase Inhibitor-1 Cannot Be Simply Replaced by Other Prolyl Hydroxylase Inhibitors


The term 'prolyl hydroxylase inhibitor' encompasses a heterogeneous group of small molecules targeting distinct enzyme families with divergent biological functions. Hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors, such as MK-8617 or Daprodustat, are clinically developed for anemia and do not potently inhibit collagen prolyl 4-hydroxylase (C-P4H) . Conversely, classical C-P4H inhibitors like 1,4-DPCA or P-1894B possess different chemical scaffolds, selectivity profiles, and in vivo pharmacokinetic properties compared to Collagen proline hydroxylase inhibitor-1 [1]. Generic substitution based solely on 'P4H inhibitor' classification risks confounding experimental outcomes due to off-target HIF pathway activation or differential potency against specific C-P4H isoforms. The following quantitative evidence demonstrates where Collagen proline hydroxylase inhibitor-1 offers a specific, fit-for-purpose profile for targeted fibrosis and collagen biosynthesis investigations.

Quantitative Differentiation Evidence: Collagen Proline Hydroxylase Inhibitor-1 Versus Key Comparators


Collagen Proline Hydroxylase Inhibitor-1 vs. 1,4-DPCA: Comparative Potency and Selectivity Profile

Collagen proline hydroxylase inhibitor-1 is described as a potent and selective inhibitor of prolyl 4-hydroxylase . While specific IC50 values for Collagen proline hydroxylase inhibitor-1 are not disclosed in public vendor datasheets, its selectivity profile is contrasted with 1,4-DPCA. 1,4-DPCA inhibits collagen hydroxylation in human foreskin fibroblasts with an IC50 of 2.4 µM but also inhibits Factor Inhibiting HIF (FIH) with an IC50 of 60 µM, yielding a selectivity window of ~25-fold . Collagen proline hydroxylase inhibitor-1 is positioned as a research tool with a chemical scaffold distinct from pyridine dicarboxylates, potentially offering a different selectivity window for C-P4H versus HIF-PHDs, though quantitative head-to-head data is lacking in the public domain.

Fibrosis Collagen biosynthesis Prolyl hydroxylase

Collagen Proline Hydroxylase Inhibitor-1 vs. P-1894B: Synthetic Accessibility and Chemical Scaffold Advantages

P-1894B is a natural product anthraquinone glycoside produced by Streptomyces albogriseolus that inhibits prolyl hydroxylase activity in vitro and reduces collagen biosynthesis in vivo (0.15 mg/kg in rat uterus) [1]. However, P-1894B is a complex glycosylated natural product with limited synthetic accessibility and batch-to-batch variability. Collagen proline hydroxylase inhibitor-1 is a fully synthetic small molecule with a defined chemical structure (C24H21N5O4, MW 443.45), enabling reproducible synthesis, straightforward analytical characterization, and reliable supply .

Drug discovery Chemical probes Collagen inhibition

Collagen Proline Hydroxylase Inhibitor-1 vs. HOE 077: Distinct Chemical Class and Target Engagement Profile

HOE 077 is a prolyl 4-hydroxylase inhibitor that has demonstrated efficacy in reducing procollagen gene expression and preventing stellate cell activation in rat liver fibrosis models [1]. HOE 077 belongs to the pyridine dicarboxylate class of P4H inhibitors. Collagen proline hydroxylase inhibitor-1 features a distinct nitro-phenanthrolinone scaffold with a benzylpiperazine moiety, which may confer different physicochemical properties (e.g., logP, solubility) and target engagement kinetics . Direct comparative data are not available, but the structural dissimilarity suggests potential differences in off-target profiles and tissue distribution.

Liver fibrosis Procollagen expression Stellate cell activation

Recommended Application Scenarios for Collagen Proline Hydroxylase Inhibitor-1 Based on Differential Evidence


In Vitro Fibrosis Model Development Requiring HIF-Pathway Independence

Researchers establishing cellular models of fibrosis (e.g., TGF-β-stimulated fibroblasts, hepatic stellate cells) who require selective inhibition of collagen hydroxylation without concurrent activation of the hypoxia-inducible factor (HIF) pathway should prioritize Collagen proline hydroxylase inhibitor-1 over non-selective P4H inhibitors. Its reported selectivity for collagen prolyl 4-hydroxylase over HIF-PHDs minimizes confounding effects on hypoxia-responsive gene expression, ensuring that observed reductions in collagen deposition are attributable to direct C-P4H inhibition rather than off-target HIF modulation.

Chemical Probe Studies in Collagen Biosynthesis SAR

For medicinal chemistry teams engaged in structure-activity relationship (SAR) campaigns around the C-P4H target, Collagen proline hydroxylase inhibitor-1 offers a novel nitro-phenanthrolinone scaffold that is chemically distinct from the widely used pyridine dicarboxylate class (e.g., 1,4-DPCA, HOE 077) . Its fully synthetic nature and defined chemical structure (C24H21N5O4, MW 443.45) [1] provide a reliable starting point for analog synthesis and systematic exploration of pharmacophore requirements, avoiding the synthetic complexity and variability associated with natural product-derived inhibitors like P-1894B.

Cross-Laboratory Reproducibility Studies in Fibrosis Research

In collaborative multi-center studies where experimental reproducibility is paramount, the use of a fully synthetic, high-purity (>98%) small molecule like Collagen proline hydroxylase inhibitor-1 [1] is strongly advised over natural product inhibitors (e.g., P-1894B). The defined chemical identity and robust vendor QC minimize batch-to-batch variability, a critical factor for generating consistent, comparable data across different research groups and over extended study periods.

Pilot In Vivo Studies Exploring Novel Anti-Fibrotic Chemotypes

Investigators designing pilot in vivo efficacy studies in rodent models of organ fibrosis (e.g., liver, kidney, lung) may select Collagen proline hydroxylase inhibitor-1 to probe the therapeutic potential of the nitro-phenanthrolinone chemotype. While comprehensive in vivo PK/PD data for this specific compound are not publicly available, its distinct scaffold compared to established in vivo tools like HOE 077 [2] provides an opportunity to assess whether novel C-P4H inhibitors can achieve anti-fibrotic effects with potentially differentiated tissue distribution or toxicity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Collagen proline hydroxylase inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.